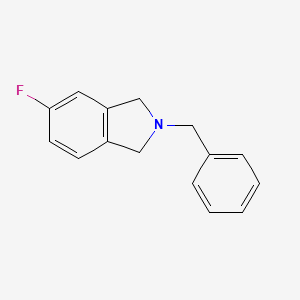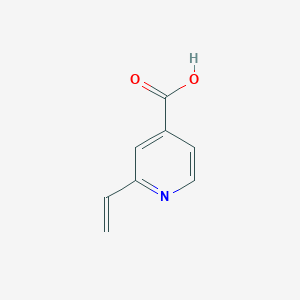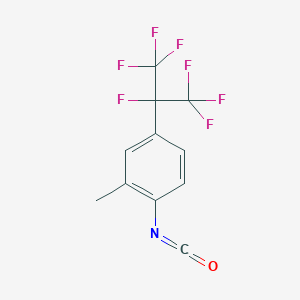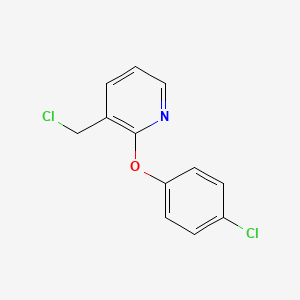
2-Benzyl-5-fluoroisoindoline
Overview
Description
2-Benzyl-5-fluoroisoindoline is a chemical compound with the molecular formula C15H14FN . It has a molecular weight of 227.28 g/mol. It is a derivative of isoindoline, a class of compounds that have been studied for their various biological properties.
Molecular Structure Analysis
The molecular structure of 2-Benzyl-5-fluoroisoindoline consists of a benzyl group (C6H5CH2-) and a 5-fluoroisoindoline group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Benzyl-5-fluoroisoindoline can be inferred from its molecular structure. It has a molecular weight of 227.28 g/mol. Further properties such as melting point, boiling point, and density can be determined through experimental methods .Scientific Research Applications
Pharmaceutical Synthesis
Isoindoline derivatives, such as 2-Benzyl-5-fluoroisoindoline, have gained significant attention for their potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of these derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
Isoindoline derivatives have been used in the development of herbicides . Their unique chemical structure allows them to interfere with the growth of unwanted plants, making them effective in controlling weeds.
Colorants and Dyes
The isoindoline nucleus, present in 2-Benzyl-5-fluoroisoindoline, has been used in the synthesis of colorants and dyes . These compounds can exhibit a wide range of colors and are used in various industries, including textiles and printing.
Polymer Additives
Isoindoline derivatives can be used as additives in polymers . They can enhance the properties of the polymer, such as its stability, durability, and resistance to environmental factors.
Organic Synthesis
Isoindoline derivatives are used in organic synthesis . They can act as building blocks in the synthesis of complex organic molecules, contributing to the development of new materials and drugs.
Photochromic Materials
Isoindoline derivatives have found applications in the development of photochromic materials . These materials change their color in response to light, making them useful in various applications, such as sunglasses and smart windows.
properties
IUPAC Name |
2-benzyl-5-fluoro-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDDQNUCGPXOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-fluoroisoindoline | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6320054.png)
![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)
![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)
